molecular formula C25H29N5O2S2 B11199185 2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide

2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide

Cat. No.: B11199185
M. Wt: 495.7 g/mol
InChI Key: WYROXYGOCICLGJ-UHFFFAOYSA-N
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Description

2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the piperazine derivative: Reacting 2-methoxyphenylamine with piperazine under controlled conditions.

    Synthesis of the pyrimidine ring: Using a cyclization reaction involving appropriate precursors.

    Thioether formation: Introducing the sulfanyl group through a nucleophilic substitution reaction.

    Final coupling: Combining the piperazine and pyrimidine derivatives with the acetylated phenylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.

    Reduction: Reduction reactions can target the pyrimidine ring and the piperazine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced pyrimidine and piperazine derivatives.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure.

    Biological Studies: Used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrimidine rings play a crucial role in binding to these targets, while the functional groups modulate the compound’s activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-[4-(2-HYDROXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE
  • **2-({4-[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE

Uniqueness

The presence of the methoxy group in 2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C25H29N5O2S2

Molecular Weight

495.7 g/mol

IUPAC Name

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide

InChI

InChI=1S/C25H29N5O2S2/c1-32-22-6-4-3-5-21(22)29-13-15-30(16-14-29)23-11-12-26-25(28-23)34-18-24(31)27-17-19-7-9-20(33-2)10-8-19/h3-12H,13-18H2,1-2H3,(H,27,31)

InChI Key

WYROXYGOCICLGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)SCC(=O)NCC4=CC=C(C=C4)SC

Origin of Product

United States

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